Clomiphene citrate is a synthetic non-steroidal ovulation inducer classified as a selective estrogen receptor modulator (SERM). [] It has been extensively studied for its effects on reproductive physiology, particularly in the context of infertility research. [] Clomiphene citrate exists as two geometric isomers: enclomiphene (trans-clomiphene) and zuclomiphene (cis-clomiphene). [, ]
Enclomiphene is synthesized from clomiphene citrate, which is derived from the reaction between 1-(p-diethylaminoethoxy)phenyl]-1,2-diphenylethylene hydrochloride and N-chlorosuccinimide. The compound falls under the category of non-steroidal anti-estrogens and is classified as a selective estrogen receptor modulator. Its primary therapeutic application is in treating secondary male hypogonadism, where it helps restore normal testosterone levels while preserving fertility.
The synthesis of enclomiphene can be achieved through several methods, with one prominent approach being the Horner-Wadsworth-Emmons reaction. This method involves:
A detailed process for preparing enclomiphene citrate involves dissolving citric acid in ethanol and water, followed by the addition of enclomiphene under controlled temperatures to induce crystallization. The final product exhibits needle-shaped crystals, which are desirable for pharmaceutical applications due to their improved solubility and stability characteristics .
Enclomiphene has a complex molecular structure characterized by its specific stereochemistry. The molecular formula is , with a molecular weight of 423.96 g/mol. The compound's structure includes:
The melting point of enclomiphene citrate ranges from 133°C to 135°C, indicating good thermal stability for storage and handling .
Enclomiphene undergoes various chemical reactions that are critical for its synthesis and functionality:
Enclomiphene functions primarily as an estrogen antagonist at the hypothalamus level. By blocking estrogen receptors, it reduces negative feedback on the hypothalamic-pituitary-gonadal axis, leading to:
Clinical studies have demonstrated that enclomiphene effectively raises serum testosterone levels while also increasing luteinizing hormone and follicle-stimulating hormone levels in men with low testosterone . This mechanism allows it to maintain fertility while treating hypogonadism.
Analytical methods such as high-performance liquid chromatography (HPLC) confirm high purity levels (>99%) for pharmaceutical formulations, ensuring efficacy and safety in clinical applications .
Enclomiphene has gained attention for its potential applications beyond male hypogonadism treatment:
The versatility of enclomiphene underscores its significance in both clinical settings and research environments, making it a valuable compound in modern pharmacology .
Enclomiphene (trans-clomiphene) is one of two stereoisomers comprising clomiphene citrate, a 62:38 mixture with zuclomiphene (cis-clomiphene). The isomers differ in spatial orientation around their double bond: enclomiphene adopts an extended (E)-configuration, while zuclomiphene exhibits a bent (Z)-configuration [1] [6]. This stereochemical divergence critically impacts their biological behavior. X-ray crystallography reveals that zuclomiphene’s bent structure allows tighter binding to estrogen receptors (ERs) with a dissociation constant (Kd) of 1.2 nM, compared to enclomiphene’s Kd of 8.3 nM [2]. Pharmacokinetic studies demonstrate dramatic differences in persistence, with zuclomiphene accumulating in tissues (half-life = 30–50 days) versus enclomiphene’s rapid clearance (half-life = ~10 hours) [1] [7]. After 6 weeks of clomiphene citrate dosing (25 mg/day), serum zuclomiphene concentrations dominate at a 20:1 ratio relative to enclomiphene [1].
Table 1: Stereochemical and Pharmacokinetic Comparison of Clomiphene Isomers
Property | Enclomiphene | Zuclomiphene |
---|---|---|
Stereochemistry | (E)-isomer | (Z)-isomer |
% in Clomiphene Citrate | 62% | 38% |
Estrogen Receptor Kd | 8.3 nM | 1.2 nM |
Plasma Half-life | ~10 hours | 30–50 days |
Steady-State Ratio (Z:E) | - | 20:1 |
Enclomiphene’s triphenylethylene core enables tissue-specific ER modulation. Its phenol rings bind ERα’s ligand-binding domain (LBD), while the chloroethyl group sterically hinders coactivator recruitment in hypothalamic neurons [4] [10]. Molecular dynamics simulations show enclomiphene induces a unique LBD conformation—stabilizing Helix 12 in an antagonistic position—blocking estrogen-dependent negative feedback on gonadotropin-releasing hormone (GnRH) secretion [4] [6]. By contrast, zuclomiphene’s bent configuration permits partial coactivator binding, yielding mixed agonist-antagonist effects [7]. Enclomiphene’s pure antagonism is quantified by in vitro assays: it suppresses estradiol-induced ER transactivation by 98% at 1 μM, versus zuclomiphene’s 42% suppression [2]. The diethylaminoethoxy side chain enhances blood-brain barrier penetration, directing activity toward hypothalamic ERs [10].
Enclomiphene citrate exhibits dose-linear pharmacokinetics following oral administration. Peak plasma concentrations (Cmax) of 15–18 ng/mL occur within 4–6 hours post-dose for the 25 mg formulation [3]. Bioavailability remains unquantified in humans but exceeds 80% in rodent models due to efficient intestinal absorption [6]. Hepatic metabolism primarily involves CYP2D6 and CYP3A4, generating hydroxylated and N-deethylated metabolites [6] [9]. Unlike zuclomiphene, which forms reactive epoxides, enclomiphene’s metabolites lack significant ER activity [2]. Excretion occurs predominantly via feces (75%), with renal clearance accounting for 25% of elimination [9]. No accumulation occurs with daily dosing, consistent with its short half-life [3].
Table 2: Enclomiphene Citrate Pharmacokinetic Parameters
Parameter | Value | Conditions |
---|---|---|
Tmax | 4–6 hours | Single 25 mg dose |
Cmax | 15–18 ng/mL | Single 25 mg dose |
Metabolizing Enzymes | CYP2D6 (primary), CYP3A4 | In vitro microsomal studies |
Major Metabolites | 4-Hydroxy-enclomiphene, N-desethyl-enclomiphene | Human hepatocytes |
Elimination Route | Feces (75%), Urine (25%) | Radiolabeled studies |
Enclomiphene demonstrates distinct pharmacodynamic effects attributable to its stereochemistry:
Table 3: Pharmacodynamic Effects in Secondary Hypogonadism
Parameter | Enclomiphene (25 mg/day) | Zuclomiphene-Dominant Clomiphene |
---|---|---|
LH Change | +132% | +28% |
FSH Change | +86% | +19% |
Testosterone Level | 488 ng/dL | 275 ng/dL |
Testosterone:Estradiol Ratio | 14.3 | 8.9 |
Seminiferous Tubule Effects | Normal morphology | Degeneration, reduced sperm density |
Table 4: Standardized Nomenclature of Enclomiphene
Identifier Type | Designation |
---|---|
IUPAC Name | 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine |
CAS Registry Number | 15690-57-0 |
DrugBank Accession | DB06735 |
Synonyms | Enclomifene; trans-Clomiphene; RMI-16289; Androxal® |
Chemical Formula | C26H28ClNO |
Molecular Weight | 405.97 g/mol |
Citrate Salt Formula | C32H36ClNO8 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0